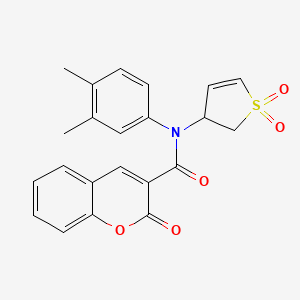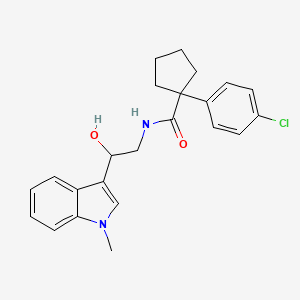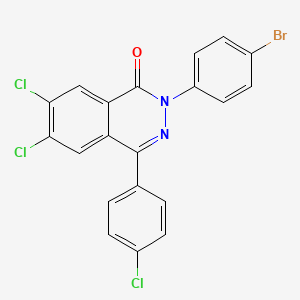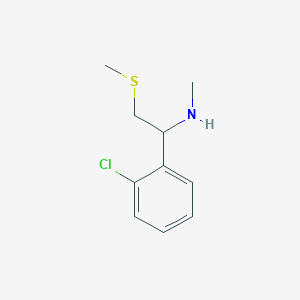
(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” is a chemical compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “R-” prefix indicates that it’s the R-enantiomer of the compound .
Molecular Structure Analysis
The molecular structure of “®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” can be inferred from its name. It likely contains a pyrrolidine ring, a nitro group (-NO2), and a phenoxy group (-OC6H5) .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Pyrrolidines are crucial in heterocyclic organic chemistry, exhibiting biological effects and utility in medicine, dyes, and agrochemicals. Their synthesis, particularly through [3+2] cycloaddition reactions, is vital for producing pyrrolidine derivatives with potential application across these areas. The study of pyrrolidine chemistry, including the synthesis of pyrrolidine derivatives through various chemical reactions, is essential for developing new compounds with enhanced properties for industrial and pharmaceutical applications (Żmigrodzka et al., 2022).
Antioxidants and Medical Imaging
Pyrrolidine and piperidine nitroxyl radicals are recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. The development of functional nitroxyl radicals, focusing on stability and reactivity, opens new avenues in antioxidant therapy, medical imaging, and as radical polymerizers (Kinoshita et al., 2009).
Environmental Applications
In environmental science, the study of chromophoric dissolved organic matter (CDOM) and its photoproduction of one-electron reducing intermediates highlights the importance of pyrrolidine derivatives. These compounds participate in reducing reactions, impacting the photochemistry of natural waters and potentially contributing to the degradation of environmental pollutants (Zhang & Blough, 2016).
Advanced Materials
Pyrrolidine-based polymers exhibit remarkable properties such as solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, making them suitable for various applications in material science. These polymers are utilized in coatings, films, and composites, demonstrating the versatility of pyrrolidine derivatives in developing new materials with specific properties (Huang et al., 2017).
Bioremediation
The degradation of environmental pollutants, such as p-nitrophenol, by bacterial enzymes involving pyrrolidine derivatives, underlines the potential of these compounds in bioremediation strategies. Understanding the enzymatic pathways and genetic mechanisms underlying the degradation processes could lead to improved methods for cleaning up contaminated environments (Kitagawa, Kimura, & Kamagata, 2004).
Direcciones Futuras
The future directions for the study of “®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” could involve further exploration of its potential applications, such as its use as an antiviral agent, similar to related compounds . Further studies could also focus on its synthesis, properties, and safety profile.
Propiedades
IUPAC Name |
(3R)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGSGDMXNWCTSX-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2826219.png)
![6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826220.png)
![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2826221.png)

![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)


![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2826232.png)

![1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2826235.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)
![Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)